molecular formula C26H27NO6 B4925195 tetrahydrofuran-2-ylmethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

tetrahydrofuran-2-ylmethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4925195
M. Wt: 449.5 g/mol
InChI Key: JEDNMHWFYJYRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydrofuran-2-ylmethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining tetrahydrofuran, chromen, and hexahydroquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydrofuran-2-ylmethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromen Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen ring.

    Synthesis of the Hexahydroquinoline Core: The hexahydroquinoline core can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine.

    Coupling Reactions: The final step involves coupling the tetrahydrofuran-2-ylmethyl group with the previously synthesized chromen and hexahydroquinoline intermediates. This can be achieved using various coupling reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen and hexahydroquinoline moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings and the tetrahydrofuran moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Electrophilic and nucleophilic substitution reactions can be facilitated using reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It is also used in the development of new synthetic methodologies.

Biology

In biological research, tetrahydrofuran-2-ylmethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for interactions with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of tetrahydrofuran-2-ylmethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, and interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran-2-ylmethyl derivatives: These compounds share the tetrahydrofuran moiety and exhibit similar reactivity.

    Chromen derivatives: Compounds with the chromen structure are known for their biological activities.

    Hexahydroquinoline derivatives: These compounds are studied for their pharmacological properties.

Uniqueness

Tetrahydrofuran-2-ylmethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of three distinct moieties, which confer a wide range of chemical reactivity and potential applications. This structural diversity makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

oxolan-2-ylmethyl 2-methyl-4-(6-methyl-4-oxochromen-3-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO6/c1-14-8-9-21-17(11-14)25(29)18(13-32-21)23-22(26(30)33-12-16-5-4-10-31-16)15(2)27-19-6-3-7-20(28)24(19)23/h8-9,11,13,16,23,27H,3-7,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDNMHWFYJYRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C3C4=C(CCCC4=O)NC(=C3C(=O)OCC5CCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.